molecular formula C11H17NO B1499039 1-(2-Methoxyphenyl)butan-2-amine CAS No. 223923-44-2

1-(2-Methoxyphenyl)butan-2-amine

Cat. No.: B1499039
CAS No.: 223923-44-2
M. Wt: 179.26 g/mol
InChI Key: YTEROTYXILFWNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxyphenyl)butan-2-amine is a chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly in the study of dopaminergic systems. With the molecular formula C11H17NO, this compound serves as a key structural analog in the exploration of high-affinity ligands for neurotransmitter receptors . Its primary research value lies in its structural similarity to a well-characterized class of dopamine receptor ligands, specifically those incorporating a 2-methoxyphenyl piperazine group . Extensive structure-activity relationship (SAR) studies on these analogs have been crucial in modifying the dopamine D3 receptor pharmacophore, with the goal of improving receptor affinity and selectivity over other receptor subtypes . Researchers utilize this compound and its analogs as valuable tools to investigate receptor binding interactions, with the aim of developing highly selective antagonists or partial agonists. Such compounds are instrumental as in vivo research tools for probing the role of specific receptors in animal models of addiction and other neuropsychiatric disorders . The 2-methoxyphenyl moiety is a recognized pharmacophoric element in this research context, contributing to the compound's binding properties within receptor pockets . While the precise mechanism of action for 1-(2-Methoxyphenyl)butan-2-amine is subject to ongoing investigation, its study contributes to the broader objective of discovering compounds with an appropriate balance of high receptor affinity, selectivity, and physical properties suitable for blood-brain barrier penetration . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications. Strictly not for human or veterinary use.

Properties

CAS No.

223923-44-2

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

1-(2-methoxyphenyl)butan-2-amine

InChI

InChI=1S/C11H17NO/c1-3-10(12)8-9-6-4-5-7-11(9)13-2/h4-7,10H,3,8,12H2,1-2H3

InChI Key

YTEROTYXILFWNI-UHFFFAOYSA-N

SMILES

CCC(CC1=CC=CC=C1OC)N

Canonical SMILES

CCC(CC1=CC=CC=C1OC)N

Origin of Product

United States

Comparison with Similar Compounds

1-(2-Methoxyphenyl)propan-2-amine

  • Structure : Propane backbone (3 carbons) with a 2-methoxyphenyl group.
  • Key Differences : Shorter carbon chain reduces lipophilicity compared to the butan-2-amine analog.
  • Pharmacology: Known as 2-methoxyamphetamine, this compound exhibits stimulant effects due to its structural similarity to amphetamines. The shorter chain may decrease receptor binding duration compared to the butan-2-amine derivative .

1-(3,4-Dimethoxyphenyl)butan-2-amine

  • Structure : Butan-2-amine backbone with 3,4-dimethoxyphenyl substitution.
  • Pharmacology : Dimethoxy substitutions are common in psychoactive compounds (e.g., mescaline analogs), suggesting possible central nervous system activity, though specific data are unavailable .

1-(4-Fluorophenyl)butan-2-amine Hydrochloride

  • Structure : Fluorine substituent at the para position of the phenyl ring.
  • Key Differences : Fluorine’s electron-withdrawing effects may reduce metabolic degradation compared to methoxy groups.
  • Pharmacology : Halogenated analogs often show improved bioavailability and receptor selectivity, but this compound’s activity remains uncharacterized .

1-(Morpholin-4-yl)butan-2-amine

  • Structure : Morpholine ring replaces the phenyl group.
  • Key Differences : Transition from aryl to heterocyclic amine drastically changes pharmacodynamics. Morpholine’s polarity may reduce blood-brain barrier penetration.
  • Pharmacology : Heterocyclic amines are common in antitumor and antiviral agents, though this compound’s biological profile is undocumented .

HBK-10: N-(3-(2,6-Dimethylphenoxy)propyl)-1-(4-(2-Methoxyphenyl)piperazin-1-yl)butan-2-amine

  • Structure: Incorporates 1-(2-methoxyphenyl)butan-2-amine as a substructure, with added piperazine and dimethylphenoxypropyl groups.
  • Key Differences: The piperazine moiety enhances α1-adrenoceptor affinity, while the dimethylphenoxy group contributes to antiarrhythmic effects.
  • Pharmacology: Demonstrates potent α1-adrenolytic activity (Ki = 12 nM), antiarrhythmic effects in adrenaline-induced models, and hypotensive properties without proarrhythmic risk .

Data Table: Structural and Pharmacological Comparison

Compound Molecular Formula Molecular Weight Key Substituents Documented Activity
1-(2-Methoxyphenyl)butan-2-amine C11H17NO 179.26 2-Methoxyphenyl, butan-2-amine α1-Adrenolytic (in HBK-10)
1-(2-Methoxyphenyl)propan-2-amine C10H15NO 165.23 2-Methoxyphenyl, propan-2-amine Stimulant (2-methoxyamphetamine)
1-(3,4-Dimethoxyphenyl)butan-2-amine C12H19NO2 209.28 3,4-Dimethoxyphenyl Unknown
HBK-10 C26H38Cl2N4O2 525.51 Piperazine, dimethylphenoxy Antiarrhythmic, hypotensive

Key Research Findings

  • Role of Methoxy Positioning: Ortho-methoxy groups in arylalkylamines optimize α1-adrenoceptor binding, as seen in HBK-10’s high affinity (Ki = 12 nM) .
  • Carbon Chain Length : Butan-2-amine derivatives exhibit prolonged receptor interactions compared to propan-2-amine analogs due to increased lipophilicity .
  • Heterocyclic Modifications : Piperazine additions (e.g., HBK-10) introduce multivalent receptor interactions, enhancing therapeutic breadth .

Preparation Methods

Synthetic Routes Overview

The synthesis of 1-(2-Methoxyphenyl)butan-2-amine typically involves the formation of the amine group on a substituted butane backbone bearing a methoxyphenyl group. Common strategies include:

Azide Route via Halogenated Precursors and Catalytic Hydrogenation

A prominent method, as described in European patent EP1138666B1, involves the preparation of related aminoalkanes through azide intermediates. The process can be adapted for 1-(2-Methoxyphenyl)butan-2-amine synthesis as follows:

  • Step 1: Preparation of halogenated intermediate
    The starting material is a 2-methoxyphenyl-substituted butane derivative bearing a suitable leaving group such as bromine or chlorine at the 2-position of the butane chain.

  • Step 2: Azide substitution
    The halogen is substituted by sodium azide (NaN₃) to form the corresponding azido compound.

  • Step 3: Catalytic hydrogenation
    The azide group is reduced to the primary amine using catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere).

This method offers high selectivity and yields, with the azide intermediate allowing for a clean conversion to the amine with minimal side products.

Step Reagents/Conditions Outcome
1 2-methoxyphenylbutane + Br₂/Cl₂ Halogenated intermediate
2 NaN₃, solvent (e.g., DMF) Azido compound formation
3 H₂, Pd/C catalyst Reduction to 1-(2-Methoxyphenyl)butan-2-amine

Reductive Amination of Corresponding Ketones

Another classical approach involves reductive amination of the corresponding ketone, 1-(2-methoxyphenyl)butan-2-one:

  • Step 1: Formation of ketone intermediate
    The ketone bearing the 2-methoxyphenyl group on the α-carbon of butanone is prepared by Friedel-Crafts acylation or other carbonylation methods.

  • Step 2: Reductive amination
    The ketone is reacted with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation to form the amine.

This method allows for direct conversion of the ketone to the amine in one step, with control over stereochemistry possible by choice of catalyst and conditions.

Step Reagents/Conditions Outcome
1 Friedel-Crafts acylation 1-(2-Methoxyphenyl)butan-2-one
2 NH₃ or amine + NaBH₃CN or H₂/Pd catalyst Reductive amination to amine

The methoxy group on the aromatic ring can be introduced or modified via methylation of the corresponding phenol using methylating agents such as iodomethane or dimethyl sulfate under basic conditions. This step is often performed before the amine introduction to ensure the correct substitution pattern.

Reagent Purpose Typical Conditions
Iodomethane (CH₃I) Methylation of phenol to methoxy Base (e.g., K₂CO₃), solvent (acetone), reflux

Comparative Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Disadvantages
Azide substitution + reduction Halogenated 2-methoxyphenylbutane NaN₃, Pd/C hydrogenation High selectivity, clean reaction Requires handling azides
Reductive amination 1-(2-Methoxyphenyl)butan-2-one NH₃ or amine, NaBH₃CN or catalytic H₂ One-step amine formation Control of stereochemistry needed
Methylation of phenol 2-Hydroxyphenyl precursors Iodomethane, base Efficient methoxy introduction Requires prior phenol synthesis
Oxidation of amine 1-(2-Methoxyphenyl)butan-2-amine KMnO₄, CrO₃ Useful for derivative synthesis Not for direct amine preparation

Research Findings and Practical Considerations

  • The azide substitution method is favored for its reliability and high yields, especially in industrial settings where purity is critical.
  • Reductive amination offers versatility but may require optimization of reducing agents and conditions to avoid over-reduction or side reactions.
  • The methoxy group enhances lipophilicity and biological activity, so its introduction is a crucial step often performed early in the synthesis.
  • Safety considerations are paramount when handling azides and strong oxidants.

Q & A

Basic Research Questions

Q. How can researchers design a synthetic route for 1-(2-Methoxyphenyl)butan-2-amine?

  • Methodology : Start with 2-methoxyphenylacetone as a precursor. Use reductive amination with butylamine under hydrogen gas and a palladium catalyst (e.g., Pd/C) to introduce the amine group. Optimize reaction conditions (e.g., temperature, solvent polarity) to improve yield. Monitor progress via TLC or GC-MS. Purify via column chromatography using silica gel and a hexane/ethyl acetate gradient .
  • Key Considerations : Ensure proper protection of the methoxy group to prevent undesired side reactions. Validate purity using NMR (¹H/¹³C) and HRMS.

Q. What computational methods are suitable for predicting the physicochemical properties of 1-(2-Methoxyphenyl)butan-2-amine?

  • Approach : Calculate logP (octanol-water partition coefficient) using software like MarvinSketch or ChemAxon. Estimate hydrogen bond donor/acceptors and topological polar surface area (TPSA) via tools such as Molinspiration. Cross-validate with experimental data (e.g., HPLC retention time for logP) .
  • Data Interpretation : Compare computed vs. experimental values to refine force field parameters or identify structural anomalies.

Q. How should researchers characterize the stereochemistry of 1-(2-Methoxyphenyl)butan-2-amine?

  • Techniques : Use chiral HPLC with a cellulose-based column and polarimetric detection. Confirm enantiomeric excess (ee) via Mosher’s ester derivatization followed by ¹H-NMR analysis. For absolute configuration, employ X-ray crystallography with SHELXL refinement (e.g., using Cu-Kα radiation) .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., anomalous diffraction patterns) be resolved for this compound?

  • Strategy : Apply twin refinement in SHELXL to address twinning issues. Use the R1 factor and goodness-of-fit (GoF) metrics to assess model validity. Validate hydrogen atom positions via difference Fourier maps and restrain thermal parameters during refinement .
  • Troubleshooting : If residual electron density persists, consider disorder modeling or alternative space group assignments.

Q. What mechanistic insights can be gained from studying the metabolic pathways of 1-(2-Methoxyphenyl)butan-2-amine?

  • Experimental Design : Incubate the compound with liver microsomes (e.g., human CYP450 isoforms) and analyze metabolites via LC-QTOF-MS. Identify phase I/II metabolites (e.g., N-dealkylation, glucuronidation) using fragmentation patterns. Compare with in silico predictions from ADMET predictors .
  • Advanced Analysis : Use kinetic isotope effects (KIEs) or isotopic labeling to probe rate-limiting steps in oxidative metabolism.

Q. How does structural modification of the methoxy group influence bioactivity in related compounds?

  • Case Study : Replace the 2-methoxy group with halogen (e.g., Cl) or bulkier substituents (e.g., tert-butyl). Evaluate changes in receptor binding (e.g., serotonin receptors) via radioligand displacement assays. Corrogate structure-activity relationships (SAR) using molecular docking (e.g., AutoDock Vina) and MD simulations .
  • Data Contradictions : If bioactivity decreases despite favorable computed binding scores, assess solubility or membrane permeability limitations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.